molecular formula C13H16N4O B2375676 4-Phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one CAS No. 1508385-99-6

4-Phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B2375676
CAS No.: 1508385-99-6
M. Wt: 244.298
InChI Key: MPUUVRSPOUUDBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one, also known as P4T, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. P4T is a heterocyclic compound that contains a triazole ring, which is an important structural motif in many biologically active molecules.

Mechanism of Action

The mechanism of action of 4-Phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes or signaling pathways. In cancer cells, this compound has been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects
Studies have shown that this compound can have a range of biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, this compound has been shown to induce cell death and inhibit cell proliferation. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the recruitment of immune cells. In materials science, this compound has been shown to exhibit unique optical and electronic properties that make it useful for the synthesis of novel materials.

Advantages and Limitations for Lab Experiments

One advantage of 4-Phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one is that it is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. Another advantage is that it exhibits a range of interesting properties that make it useful for a variety of applications. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts. Another limitation is that it can be toxic at high concentrations, which requires careful handling and disposal.

Future Directions

There are many possible future directions for research on 4-Phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one. One area of interest is its potential as an anti-cancer agent, with studies focusing on optimizing its efficacy and minimizing its toxicity. Another area of interest is its potential as a building block for the synthesis of novel materials, with studies focusing on developing new synthetic routes and exploring its unique properties. Additionally, further research is needed to fully understand its mechanism of action and to identify potential drug targets.

Synthesis Methods

The synthesis of 4-Phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one can be achieved through a multistep process involving the reaction of piperidine, benzylidene acetylacetone, and sodium azide. The reaction mixture is then heated under reflux conditions to obtain the desired product. The purity of the compound can be further improved by recrystallization from a suitable solvent.

Scientific Research Applications

4-Phenyl-3-(piperidin-4-yl)-1H-1,2,4-triazol-5(4H)-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has shown promising results as an anti-cancer agent, with studies indicating that it can induce apoptosis in cancer cells. This compound has also been investigated for its potential as an anti-inflammatory agent, with studies showing that it can inhibit the production of pro-inflammatory cytokines. In materials science, this compound has been used as a building block for the synthesis of novel polymers and metal-organic frameworks. In catalysis, this compound has been used as a ligand for the synthesis of chiral catalysts.

Properties

IUPAC Name

4-phenyl-3-piperidin-4-yl-1H-1,2,4-triazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c18-13-16-15-12(10-6-8-14-9-7-10)17(13)11-4-2-1-3-5-11/h1-5,10,14H,6-9H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUUVRSPOUUDBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NNC(=O)N2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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